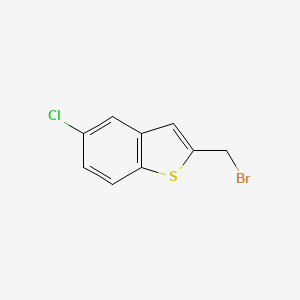

2-(Bromomethyl)-5-chloro-1-benzothiophene

描述

2-(Bromomethyl)-5-chloro-1-benzothiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. Benzothiophenes are five-membered rings containing sulfur, fused to a benzene ring, and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-1-benzothiophene typically involves the bromination of 5-chloro-1-benzothiophene. One common method is the bromination of 5-chloro-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces a bromomethyl group at the 2-position of the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

化学反应分析

Types of Reactions

2-(Bromomethyl)-5-chloro-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to oxidize the sulfur atom.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and amines.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Reduction Products: Methyl derivatives are typically formed upon reduction.

科学研究应用

Medicinal Chemistry

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique bromomethyl and chloro substituents enhance its reactivity, making it suitable for developing drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties. Recent studies have indicated that derivatives of benzothiophene exhibit promising biological activities, including:

- Antitubercular Activity : Research has shown that halogenated benzothiophene derivatives demonstrate enhanced activity against Mycobacterium tuberculosis compared to their unsubstituted counterparts.

- Cholinesterase Inhibition : Compounds related to 2-(Bromomethyl)-5-chloro-1-benzothiophene have been studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial for neurological health.

Material Science

Organic Semiconductors

The compound is utilized in the development of organic semiconductors and conductive polymers. Its structural properties allow it to be incorporated into materials that exhibit desirable electronic characteristics. The synthesis of polyhalogenated platforms from benzothiophenes facilitates the creation of materials with tailored electronic properties suitable for applications in organic electronics .

Biological Studies

Enzyme Inhibition Studies

this compound is employed in biological research to study enzyme inhibitors and receptor modulators. Its ability to modulate cellular processes makes it a valuable tool in understanding biochemical pathways. For instance:

- Antioxidant Activity : Several synthesized derivatives have shown significant antioxidant properties, with some compounds exhibiting IC50 values indicating potent activity against various bacterial strains .

- Cellular Effects : The compound influences cell signaling pathways and gene expression, thereby affecting cellular metabolism and proliferation.

Case Study 1: Antitubercular Activity

A series of benzothiophene derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. The study revealed that halogen substitutions significantly enhance the antitubercular activity of these compounds, highlighting the importance of structural modifications in drug design.

Case Study 2: Cholinesterase Inhibition

Research focused on the inhibitory effects of this compound-related compounds on cholinesterases demonstrated varying degrees of inhibition based on the substituents on the thiophene ring. This study underscores the potential for these compounds in treating neurodegenerative diseases.

| Compound | IC50 Value (μg/mL) | Activity Type |

|---|---|---|

| 2-Bromo-5-chloro thiophene | 51.4 | Antibacterial (E. coli) |

| 2-Chloro-5-(4-methoxyphenyl) thiophene | 52.10 | Antibacterial (E. coli) |

| 2-Bromo-5-chloro thiophene | 56.0 | Antioxidant |

| 3-Bromo-2-(2-chlorovinyl)benzothiophene | - | Enzyme Inhibitor |

作用机制

The mechanism of action of 2-(Bromomethyl)-5-chloro-1-benzothiophene involves its interaction with biological targets through its bromomethyl and chloro substituents. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

相似化合物的比较

Similar Compounds

2-(Bromomethyl)-5-aryl-thiophenes: These compounds have similar structures but with different aryl groups at the 5-position.

2-(Bromomethyl)-benzofuran: This compound has an oxygen atom in place of the sulfur atom in the benzothiophene ring.

2-(Bromomethyl)-indole: This compound has a nitrogen atom in place of the sulfur atom in the benzothiophene ring.

Uniqueness

2-(Bromomethyl)-5-chloro-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromomethyl and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

生物活性

2-(Bromomethyl)-5-chloro-1-benzothiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 261.57 g/mol. The compound features a benzothiophene core, characterized by the presence of both benzene and thiophene rings, along with bromomethyl and chloro substituents that significantly influence its reactivity and biological activity .

Synthesis Methods

The synthesis of this compound typically involves bromomethylation processes that utilize paraformaldehyde in conjunction with hydrobromic acid (HBr) and acetic acid (AcOH). This method is effective in generating chloromethylated intermediates which are valuable in organic synthesis .

Biological Activity Overview

Research indicates that compounds derived from benzothiophene structures exhibit a range of biological activities including:

- Anti-inflammatory effects : These compounds may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antioxidant properties : They can scavenge free radicals, thus protecting cells from oxidative stress.

- Antiproliferative effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation .

The biological activity of this compound is largely attributed to its interactions with various biological targets. Key mechanisms include:

- Inhibition of pro-inflammatory enzymes : For instance, studies have highlighted its inhibitory action against 5-lipoxygenase (LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation .

- Antioxidant activity : Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) have been employed to evaluate its capacity to neutralize reactive oxygen species .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-5-chlorothiophene | Thiophene ring with bromo and chloro | Used in similar cross-coupling reactions |

| 3-Bromomethyl-7-chlorobenzothiophene | Different positional substitution | Exhibits distinct biological activity |

| 2-Chloro-5-methylbenzothiophene | Methyl group instead of bromomethyl | Potentially different reactivity profiles |

| 2-Bromo-3-methylbenzothiophene | Methyl group at another position | Variations in biological activity |

This comparative analysis highlights the diverse applications of benzothiophene derivatives in medicinal chemistry .

Case Studies

Several studies have focused on the biological evaluation of benzothiophene derivatives. For example, a study assessing a series of synthesized compounds demonstrated significant antioxidant and anti-inflammatory activities. One compound, which shared structural similarities with this compound, showed potent inhibition against inflammatory pathways with an IC50 value in the sub-micromolar range .

属性

IUPAC Name |

2-(bromomethyl)-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQJFFDCDCIHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545714 | |

| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99592-53-7 | |

| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。